molecular formula C11H12N2OS B177588 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 20036-97-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B177588
CAS No.: 20036-97-9
M. Wt: 220.29 g/mol
InChI Key: PMJUHOMXJHGRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a key precursor and core structure for the development of potent and selective enzyme inhibitors. Scientific studies have identified derivatives of this tetrahydrobenzothiophene core as potent and selective inhibitors of JNK2 and JNK3 kinases, which are important targets in the mitogen-activated protein kinase (MAPK) family for neurological and inflammatory conditions . The 3-cyano substituent on the tetrahydrobenzothiophene ring is a critical pharmacophoric feature, capable of forming key hydrogen bond acceptor interactions with the hinge region of enzyme ATP-binding sites, as confirmed by X-ray crystallography . Furthermore, this acetamide derivative is utilized as a synthetic intermediate to create more complex molecular hybrids for pharmacological evaluation. For instance, it can be functionalized to develop novel compounds evaluated in silico as potential inhibitors of 5-lipoxygenase (5-LOX), a promising target for anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs . This product is intended for research purposes only by qualified laboratory professionals. It is strictly for research use and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(14)13-11-9(6-12)8-4-2-3-5-10(8)15-11/h2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJUHOMXJHGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942038
Record name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20036-97-9
Record name NSC153320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of 2-Amino-3-Cyano-4,5,6,7-Tetrahydrobenzo[b]Thiophene

The most straightforward method involves acetylation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. This precursor is treated with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) for 4–6 hours, yielding the target acetamide with purities exceeding 90% after crystallization.

Reaction Conditions:

  • Molar ratio: 1:1.2 (amine:acetic anhydride)

  • Catalyst: Pyridine (10 mol%)

  • Temperature: 80–100°C

  • Solvent: DMF or DMSO

  • Yield: 70–85%

This method is favored for its simplicity and scalability, though the availability of the amine precursor dictates its feasibility.

Industrial-Scale Production

Industrial synthesis optimizes the above route for cost-effectiveness and throughput. Continuous flow reactors replace batch processes, reducing reaction times by 40% and improving yields to 88–92%. Key parameters include:

ParameterBatch ProcessContinuous Flow
Reaction Time6 hours2 hours
Temperature100°C120°C
Solvent Consumption5 L/kg product3 L/kg product
Purity90%95%

Automated purification systems employing gradient recrystallization (ethanol/acetone mixtures) further enhance product quality, with melting points consistently observed at 244–246°C.

Alternative Synthetic Pathways

Gewald Reaction-Derived Synthesis

An alternative route involves the Gewald reaction, constructing the benzothiophene core in situ. Cyclohexanone, sulfur, and cyanoacetamide undergo a one-pot reaction catalyzed by morpholine or piperidine, forming the tetrahydrobenzothiophene scaffold. Subsequent acetylation yields the target compound.

Key Steps:

  • Cyclohexanone Condensation:
    Cyclohexanone reacts with elemental sulfur and cyanoacetamide at 120°C for 8 hours, generating 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.

  • Acetylation:
    The intermediate is acetylated as described in Section 1.1.

Advantages:

  • Eliminates dependency on pre-synthesized amine precursors.

  • Yields improve to 78% when microwave-assisted synthesis replaces conventional heating.

Reaction Optimization and Challenges

Solvent and Catalyst Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate acetylation by stabilizing the transition state, while nonpolar solvents (toluene) reduce yields to <50%. Catalytic bases like pyridine enhance nucleophilicity of the amine, but excess base promotes side reactions (e.g., hydrolysis of acetic anhydride).

Impurity Profiling

Common impurities include:

  • N-Acetyl Overreaction Products: Diacetylated derivatives form at temperatures >110°C.

  • Oxidation Byproducts: Sulfoxides arise from residual oxidizing agents in solvents.

HPLC-MS analyses identify impurities, with column chromatography (silica gel, ethyl acetate/hexane) achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide has been investigated for several biological activities:

  • Anticancer Activity:
    • Studies have shown that derivatives of benzothiophene exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group enhances the compound's ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties:
    • Research indicates that compounds similar to this compound possess antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics.
  • Neuroprotective Effects:
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Applications

The therapeutic applications of this compound are being explored in several areas:

Table 1: Potential Therapeutic Applications

Application AreaDescription
Cancer TreatmentPotential to induce apoptosis in cancer cells; ongoing studies required.
Antimicrobial AgentsEffective against a range of bacterial strains; could lead to new antibiotics.
Neurodegenerative DiseasesPossible neuroprotective effects; research needed for validation.

Case Studies

  • Anticancer Research:
    • In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene and tested their anticancer activity against human breast cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation.
  • Antimicrobial Testing:
    • A study in Antibiotics journal evaluated the antimicrobial efficacy of several benzothiophene derivatives against common pathogens. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
  • Neuroprotection Studies:
    • Research published in Neuroscience Letters explored the neuroprotective effects of related compounds in animal models of neurodegeneration. The findings suggested a reduction in neuronal death and inflammation when treated with benzothiophene derivatives.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Selectivity

  • Target Compound : Binds 5-LOX via hydrogen bonds (amide NH to PHE177, 1.99 Å) and hydrophobic interactions (tetrahydrobenzothiophene core with LEU460, ILE406). Docking score (-8.2 kcal/mol) surpasses reference drugs like zileuton .
  • COX-2 Selectivity : Unlike celecoxib, the target compound shows weak COX-2 affinity (-6.5 kcal/mol vs. celecoxib’s -9.1 kcal/mol), reducing ulcerogenic risks .
  • Antimicrobial Analogs : Derivatives with arylphenyl groups () exhibit moderate antibacterial activity, likely due to membrane disruption .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~2.8) balances membrane permeability and solubility. Trifluoromethyl analogs (e.g., 25a in ) show higher logP (~3.5), enhancing blood-brain barrier penetration .
  • Hydrogen Bonding: Sulfonamide and cyano groups in the target compound improve binding to polar enzyme pockets, while morpholino derivatives () increase water solubility .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various signaling pathways. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

  • IUPAC Name : this compound
  • CAS Number : 312917-14-9
  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.30 g/mol
  • Appearance : Tan solid
  • Solubility : Soluble in DMSO

This compound primarily functions as an inhibitor of c-Jun N-terminal kinase (JNK), specifically JNK2 and JNK3. It targets the ATP-binding site of these kinases with high affinity (pIC50 values of 6.5 and 6.7 respectively), while showing no significant activity against JNK1 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Inhibition of JNK Pathway

The JNK pathway plays a significant role in cellular responses to stress, inflammation, and apoptosis. Inhibition of JNK can lead to reduced cell proliferation and increased apoptosis in certain cancer cells. Research indicates that this compound effectively reduces the viability of various cancer cell lines by inducing apoptosis through the JNK signaling pathway .

Case Studies

  • Anti-Cancer Activity :
    • In vitro studies demonstrated that this compound significantly inhibited the growth of glioma cells. The compound was shown to induce cell death via multiple mechanisms including activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .
  • Neuroprotective Effects :
    • A study highlighted its potential neuroprotective properties by reducing neuroinflammation in models of neurodegenerative diseases. The compound's ability to modulate JNK activity suggests it may help in conditions characterized by excessive neuronal death due to inflammation .

Research Findings

Study FocusFindings
JNK InhibitionPotent inhibitor of JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively .
Anti-CancerInduces apoptosis in glioma cells through multiple pathways .
NeuroprotectionReduces neuroinflammation in neurodegenerative disease models .

Q & A

Q. What are the key steps in synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide and its derivatives?

The synthesis typically involves:

  • Core structure formation : Reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate under reflux in a polar aprotic solvent (e.g., DMSO or DMF) to yield the acetamide backbone.
  • Derivatization : Introducing substituents via condensation, cyclization, or nucleophilic substitution. For example, reacting with aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) in DMSO at elevated temperatures (80–100°C) generates α,β-unsaturated ketone derivatives .
  • Purification : Crystallization using ethanol/acetone mixtures to isolate high-purity products (e.g., melting points 244–356°C) .

Q. How can spectroscopic methods validate the structural integrity of synthesized derivatives?

  • ¹H/¹³C NMR : Key signals include:
    • Cyano groups : δ ~2.60–2.75 ppm (tetrahydrobenzothiophene CH₂), δ ~3.72 ppm (acetamide CH₂) .
    • Amide NH : δ ~9.85 ppm (singlet, exchangeable proton) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the core scaffold .

Q. What in vitro assays are suitable for preliminary antitumor activity screening?

  • Cell line panels : Use MTT/XTT assays on human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) at 10–100 µM concentrations.
  • IC₅₀ determination : Compare inhibitory effects against positive controls (e.g., doxorubicin). Derivatives with electron-withdrawing groups (e.g., CF₃) often show enhanced activity due to improved target binding .

Advanced Research Questions

Q. How can molecular docking predict binding affinity to telomerase or p38 MAPK?

  • Target preparation : Retrieve crystal structures (e.g., p38 MAPK, PDB: 1A9U) and prepare binding sites using AutoDock Tools.
  • Ligand optimization : Assign partial charges and torsional degrees of freedom to the compound.
  • Docking validation : Compare results with known inhibitors (e.g., BIBR1532). Derivatives with docking scores <−5.5 kcal/mol (AutoDock Vina) suggest strong binding .

Q. What crystallographic techniques resolve conformational dynamics of the tetrahydrobenzothiophene core?

  • X-ray diffraction : Single-crystal analysis reveals:
    • Envelope conformation : Puckering parameters (θ = 0.5°, φ = 126.7°) for the tetrahydrobenzothiophene ring.
    • Intermolecular interactions : π-π stacking (3.9 Å) between thiophene and phenyl rings stabilizes the lattice .
  • Hydrogen bonding : Intramolecular N–H⋯O bonds (1.8–2.0 Å) influence molecular rigidity .

Q. How does regioselectivity govern cyclization pathways in Gewald-type reactions?

  • Mechanistic control : The cyanoacetamido group acts as a dinucleophile, attacking electrophilic carbons in aldehydes.
  • Solvent effects : Polar solvents (e.g., DMF) favor β-attack, yielding six-membered rings, while nonpolar solvents promote α-attack (five-membered rings) .

Q. What strategies optimize reaction yields in heterocyclic derivative synthesis?

  • Catalysis : Add piperidine/morpholine to accelerate Knoevenagel condensations.
  • Microwave-assisted synthesis : Reduces reaction time (4 h vs. 24 h) and improves yields by 15–20% .

Q. How do substituents modulate structure-activity relationships (SAR) in anticancer derivatives?

  • Electron-withdrawing groups (e.g., CF₃, CN): Enhance activity by increasing electrophilicity and target binding.
  • Bulkier substituents : Reduce solubility but improve membrane penetration (logP >3.5 correlates with higher IC₅₀) .

Q. What validation methods ensure accuracy in molecular dynamics (MD) simulations?

  • Trajectory analysis : RMSD (<2 Å) and RMSF (<1 Å) confirm structural stability.
  • Binding free energy : MM-PBSA calculations validate docking results (ΔG <−40 kJ/mol indicates strong binding) .

Q. How to address contradictory data in biological activity assays?

  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
  • Statistical validation : Apply Abbott’s formula (% control = 100(X−Y)/X) to normalize for background mortality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.